molecular formula C13H16ClNO6S B2699931 methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate CAS No. 255737-47-4

methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate

Cat. No.: B2699931
CAS No.: 255737-47-4
M. Wt: 349.78
InChI Key: YSKBVJKRWRMIFH-NSHDSACASA-N
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Description

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate is a chiral sulfonic acid ester derivative featuring:

  • A (2S) -configured α-carbon.
  • A benzyloxycarbonyl (Cbz) group protecting the amino moiety.
  • A methyl ester at the carboxyl terminus.
  • A sulfobutanoate group at the γ-position.

This compound is likely utilized as an intermediate in peptide synthesis or medicinal chemistry due to its Cbz-protected amine and polar sulfonic acid ester, which may enhance solubility or modulate bioactivity.

Properties

CAS No.

255737-47-4

Molecular Formula

C13H16ClNO6S

Molecular Weight

349.78

IUPAC Name

methyl (2S)-4-chlorosulfonyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C13H16ClNO6S/c1-20-12(16)11(7-8-22(14,18)19)15-13(17)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m0/s1

InChI Key

YSKBVJKRWRMIFH-NSHDSACASA-N

SMILES

COC(=O)C(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfobutanoate moiety can be oxidized to form sulfonic acid derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, free amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a drug delivery agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during biochemical reactions, while the sulfobutanoate moiety can participate in various interactions, including hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups References
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate (Target) C₁₃H₁₇NO₆S 315.34 g/mol Cbz-protected amine, methyl ester, sulfobutanoate Ester, sulfonate, carbamate N/A
(2S)-Methyl 2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoate C₁₂H₁₆ClNO₄S₂ 337.83 g/mol 4-Chlorobenzenesulfonamido, methylsulfanyl Sulfonamide, thioether, ester
(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid C₁₂H₁₇NO₄S 271.34 g/mol Tosyl (4-methylbenzenesulfonamido), carboxylic acid Sulfonamide, carboxylic acid
Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate C₁₄H₁₉ClN₂O₅S₂ 394.89 g/mol 4-Chlorophenylsulfonyl, acetyl, methylsulfanyl Sulfonamide, thioether, ester
(2S)-2-[[1-(tert-butoxycarbonyl)piperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid C₁₆H₂₈N₂O₅S 360.47 g/mol tert-Butoxycarbonyl (Boc), piperidine-4-carbonyl Carbamate, amide, thioether
Key Observations:
  • Sulfonate vs. Sulfonamide/Sulfanyl: The target’s sulfobutanoate group (polar sulfonate ester) contrasts with sulfonamides (e.g., ) or thioethers (e.g., ), which are less polar and may alter membrane permeability.
  • Protective Groups : The Cbz group in the target differs from Boc in or tosyl in , impacting stability and deprotection strategies.
  • Terminal Groups : Methyl esters (target, ) enhance lipophilicity compared to carboxylic acids (), which are more hydrophilic.

Physicochemical Properties

  • Solubility: The sulfobutanoate group in the target enhances water solubility compared to methylsulfanyl () or aryl groups ().
  • Crystallinity: (2S)-Methyl 2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoate crystallizes in an orthorhombic system (P2₁2₁2₁), with unit cell dimensions a=5.1814 Å, b=12.6089 Å, c=23.2137 Å . Comparable data for the target compound is unavailable.

Biological Activity

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C14H18N2O5S
  • CAS Number : 224822-71-3
  • Molar Mass : 350.36 g/mol

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, suggesting possible applications in treating inflammatory diseases.
  • Antimicrobial Activity : Some studies have indicated that it possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Case Studies

  • Anticancer Activity :
    • A study conducted by Zhang et al. (2017) explored the cytotoxic effects of various benzyloxycarbonyl derivatives on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
  • Anti-inflammatory Study :
    • In a model of lipopolysaccharide-induced inflammation, this compound demonstrated a dose-dependent decrease in pro-inflammatory cytokines (TNF-α and IL-6), indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Testing :
    • A recent investigation assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting moderate antibacterial activity against Gram-positive bacteria.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInhibition of cell proliferationZhang et al., 2017
Anti-inflammatoryDecrease in TNF-α and IL-6 levelsUnpublished study
AntimicrobialMIC 32-128 µg/mL against Gram-positive bacteriaRecent investigation

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